

Spectrofluorimetric Determination of Nizatidine: An Application Note and Protocol

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Compound of Interest

Compound Name: Nizatidine

Cat. No.: B7943290

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This document provides a detailed protocol for the quantitative determination of **nizatidine** in bulk and pharmaceutical dosage forms using a sensitive and validated spectrofluorimetric method. This method is based on the derivatization of **nizatidine** with a fluorogenic reagent to produce a highly fluorescent compound, allowing for precise and accurate measurement.

Principle

This spectrofluorimetric method involves the reaction of the secondary amine group of **nizatidine** with a derivatizing agent, 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride), in an alkaline medium. The reaction yields a highly fluorescent product that can be quantitatively measured.^[1] The fluorescence intensity of the derivative is directly proportional to the concentration of **nizatidine**.

An alternative spectrofluorimetric approach is based on the principle of fluorescence quenching.^[2] In this method, a fluorescent probe forms a stable, highly fluorescent complex with a host molecule. The addition of **nizatidine** competitively binds to the host molecule, displacing the fluorescent probe and causing a measurable decrease (quenching) in the fluorescence intensity.^[2] This quenching effect is proportional to the concentration of **nizatidine**.

Apparatus and Software

- Spectrofluorometer

- Quartz cuvettes (1 cm)
- pH meter
- Vortex mixer
- Water bath
- Calibrated glassware (volumetric flasks, pipettes)

Reagents and Solutions

- **Nizatidine** Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure **nizatidine** and dissolve in 100 mL of methanol.[\[1\]](#)
- **Nizatidine** Working Standard Solution (1 µg/mL): Dilute the standard stock solution with distilled water.
- Dansyl Chloride Solution (0.1% w/v): Dissolve 100 mg of dansyl chloride in 100 mL of acetone. Store in a dark bottle at 4°C.
- Carbonate Buffer (0.1 M, pH 10.5): Prepare by mixing appropriate volumes of 0.1 M sodium carbonate and 0.1 M sodium bicarbonate solutions. Adjust the pH using a pH meter.[\[1\]](#)
- Methanol
- Acetone
- Distilled Water

Experimental Protocols

Preparation of Standard Curve

- Aliquot different volumes of the **nizatidine** working standard solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25–300 ng/mL.
- To each flask, add 1 mL of 0.1 M carbonate buffer (pH 10.5).

- Add 1 mL of dansyl chloride solution to each flask.
- Mix the contents of the flasks and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) or by heating at a controlled temperature (e.g., 60°C) for a shorter period.
- Complete the volume to 10 mL with distilled water.
- Measure the fluorescence intensity of each solution at an emission wavelength of 513 nm after excitation at 367 nm.
- Plot a calibration curve of fluorescence intensity versus **nizatidine** concentration.

Preparation of Sample Solution (from Capsules)

- Weigh and finely powder the contents of ten **nizatidine** capsules.
- Accurately weigh a portion of the powder equivalent to 10 mg of **nizatidine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
- Filter the solution through a suitable filter paper.
- Dilute an appropriate volume of the filtrate with distilled water to obtain a final concentration within the linear range of the standard curve.
- Proceed with the derivatization and measurement as described in section 4.1.

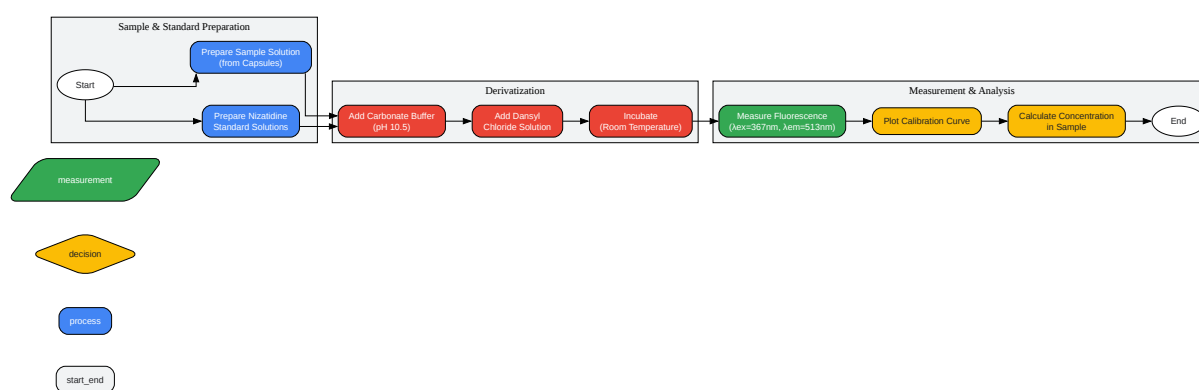
Method Validation Summary

The described spectrofluorimetric method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Parameter	Result (Dansyl Chloride Method)	Result (Fluorescence Quenching Method)
Excitation Wavelength (λ_{ex})	367 nm	343 nm
Emission Wavelength (λ_{em})	513 nm	495 nm
Linearity Range	25–300 ng/mL	0.04–1.9 μ g/mL
Limit of Detection (LOD)	11.71 ng/mL	0.013–0.030 μ g/mL
Limit of Quantification (LOQ)	35.73 ng/mL	Not explicitly stated
Correlation Coefficient (r^2)	>0.999	Not explicitly stated

Visualizations

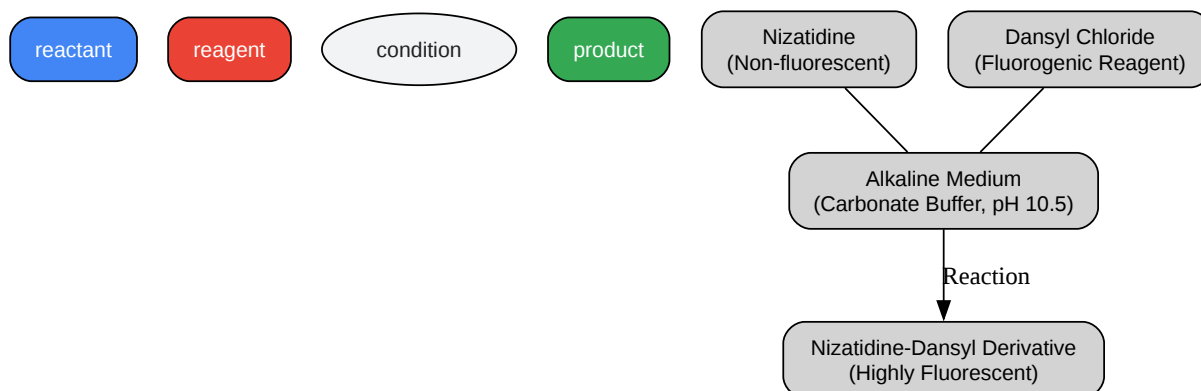
Experimental Workflow



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Caption: Experimental workflow for the spectrophluorimetric determination of **nizatidine**.

Logical Relationship of the Derivatization Reaction



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Caption: Derivatization reaction of **nizatidine** with dansyl chloride.

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References

- 1. researchgate.net [researchgate.net]
- 2. Determination of ranitidine, nizatidine, and cimetidine by a sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
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